N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4605044
CAS Number:
Molecular Formula: C22H30N6O4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib (Sprycel, BMS-345825) is a drug candidate under development that undergoes biotransformation by actinomycetes to produce mammalian metabolites. [] This process can be scaled up for the preparation of milligram quantities of these metabolites for characterization and testing. []

Relevance: Both dasatinib and N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide share a pyrimidine ring substituted with an amino group at the 2-position. Additionally, both compounds contain a substituted phenyl ring directly attached to the rest of the molecule through an amide bond. These common structural features make dasatinib a structurally related compound to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. []

Diclofenac

Compound Description: Diclofenac is a well-characterized cytochrome P450 substrate used to demonstrate the utility of a 24-well microtiter plate screening system for rapid screening of actinomycetes strains. [] This system aims to identify strains capable of selectively producing metabolites of interest. []

Relevance: Although not directly structurally similar, diclofenac is mentioned in relation to a screening system utilized for biotransformation of drug-like molecules. [] This same system was used to identify actinomycetes strains capable of converting N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib), a compound with structural similarities to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, into mammalian metabolites. [] This connection through shared methodology makes diclofenac relevant to this analysis.

N~1[4-[[3-(dialkylamino)methyl-and 3,5-bis[(dialkylamino)methyl]-4-hydroxyphenyl]amino]-6-methyl-2-pyrimidinyl]-N~3-(4-chlorophenyl)guanidines

Compound Description: These compounds are a series of guanidines synthesized and screened for their antifilarial activity against Litemosoides carinii. [] Eight of the ten synthesized compounds were found to possess either microfilaricidal or macrofilaricidal effects. []

Relevance: This class of compounds shares a key structural element with N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide: a 6-methyl-2-substituted-4-pyrimidinyl group. [] The presence of this shared core structure makes these guanidines related compounds.

N~1- [4-[3-(dialkylamino) methy 1-, and 3,5-bis[(dialkylamino) methyl]-4-hydroxyanilino]-6-trifluoromethyl-2-pyrimidinyl]-N~3-(4-halogenophenyl) guanidines

Compound Description: These are a group of twenty-four guanidine derivatives synthesized and evaluated for their antifilarial activity against Litemosoides carihii. [] These compounds demonstrated both microfilaricidal and/or macrofilaricidal effects. []

Relevance: This series of compounds also exhibits the 6-trifluoromethyl-2-substituted-4-pyrimidinyl group, making it structurally analogous to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] The difference lies in the 6-substituent on the pyrimidine ring (trifluoromethyl vs. methyl).

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Its signaling patterns at both canonical and noncanonical signaling pathways were compared to those of two novel GPR39 agonists, LY2784544 and GSK2636771. []

Relevance: Like N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, GPR39-C3 features a core pyrimidine ring with an amino substituent at the 2-position. [] Although the overall structures differ, the presence of this shared pharmacophore makes GPR39-C3 a relevant related compound.

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 was initially described as a kinase inhibitor, but was identified as a novel GPR39 agonist through small-molecule-based screening. [] Its signaling patterns, along with those of GSK2636771, were compared to those of a known GPR39 agonist. [] Interestingly, LY2784544 showed more potent activity at GPR39 in the presence of zinc than against its reported kinase targets. []

Relevance: While LY2784544 is not directly structurally related to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, its identification as a novel GPR39 agonist alongside the structurally related compound, GPR39-C3, makes it relevant to this analysis. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, like LY2784544, was initially classified as a kinase inhibitor, but was found to be a novel GPR39 agonist via unbiased small-molecule-based screening. [] Similar to LY2784544, GSK2636771 exhibited greater potency at GPR39 in the presence of zinc compared to its activity against known kinase targets. []

Relevance: Though not structurally related to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, GSK2636771's discovery as a GPR39 agonist in conjunction with the structurally related GPR39-C3, makes it pertinent to this review. []

(N(6)-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)-ethyl]adenosine) (DPMA)

Compound Description: DPMA is an A2-selective adenosine receptor agonist. [] It has been shown to inhibit calcium currents (ICa) and intracellular calcium increases in rod photoreceptors, an effect mediated by protein kinase A (PKA). []

Relevance: DPMA contains a 3,5-dimethoxyphenyl group, a structural element present in N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] This shared feature establishes DPMA as a related compound.

N-(1-(3,5-dichlorobenzenesulfonyl)-2S-methyl-azetidine-2-carbonyl)-L-4-(2′,6′-dimethoxyphenyl)phenylalanine

Compound Description: This dipeptide derivative is a potent antagonist of very late activating (VLA) antigen-4. [, ] Its clearance in rats is primarily driven by hepatic oxidation, glucuronidation, and biliary excretion, all facilitated by active hepatic uptake and efflux mechanisms. [, ]

Relevance: Similar to N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, this compound incorporates a dimethoxyphenyl moiety. [, ] Although the overall structures are distinct, this common structural feature designates it as a related compound.

Properties

Product Name

N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C22H30N6O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C22H30N6O4/c1-16-12-20(25-21(23-16)27-8-10-32-11-9-27)26-4-6-28(7-5-26)22(29)24-17-13-18(30-2)15-19(14-17)31-3/h12-15H,4-11H2,1-3H3,(H,24,29)

InChI Key

CMALGZACBRQETG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.